凝血酶抑制剂2
描述
Thrombin Inhibitor 2 is a small molecule direct thrombin inhibitor . It belongs to a class of medication that acts as anticoagulants (delaying blood clotting) by directly inhibiting the enzyme thrombin (factor IIa) . Some are in clinical use, while others are undergoing clinical development .
Synthesis Analysis
The synthesis of Thrombin Inhibitor 2 involves computer-aided molecular design using a docking program based on the genetic algorithm of global energy minimization . The designed molecules with the best scoring functions (calculated binding energies) were synthesized . The chemical structures of three small molecule thrombin inhibitors have been developed .Molecular Structure Analysis
The molecular structure of Thrombin Inhibitor 2 was designed using a docking program SOL, which is based on the genetic algorithm of global energy minimization in the framework of a Merck Molecular Force Field . This program takes into account the effects of solvent .Chemical Reactions Analysis
Thrombin Inhibitor 2 binds directly to thrombin and blocks its interaction with its substrates . The inhibitors’ structure directly influenced reaction yields . Sterically demanding aminotriazoles and acyl moieties both affected the product formation negatively .科学研究应用
抗凝治疗中的作用
直接凝血酶抑制剂,包括凝血酶抑制剂2,在抗凝治疗中发挥着重要作用。它们有助于预防静脉和动脉血栓形成,以及心肌梗死。它们的开发是复杂的,重点是为临床应用创造强效抗凝剂(Schwienhorst, 2006)。
凝血之外的治疗潜力
凝血酶抑制剂,包括凝血酶抑制剂2,显示出除抗凝作用之外的潜力。由于凝血酶在机体中的多功能作用,它们可能在炎症、癌症和神经退行性疾病的治疗中发挥作用(Tapparelli et al., 1993)。
与其他抗凝剂的比较
已进行了比较各种凝血酶抑制剂,包括凝血酶抑制剂2的研究。这些比较考虑了凝血酶抑制常数、对抑制纤维蛋白纤维形成的有效性以及在动物和人类试验中使用的治疗剂量等因素(Zavyalova et al., 2016)。
药物设计的进展
凝血酶抑制剂领域的研究,包括凝血酶抑制剂2,已取得了显著进展,重点是设计出强效和选择性的分子。这些进展对于开发更有效的抗血栓药物至关重要(Hilpert et al., 1994)。
增强活性的新方法
已经探索了创新策略来增强凝血酶抑制剂的活性和疗效。这包括使用融合寡核苷酸和其他分子方法更有效地靶向凝血酶(Müller等人,2007)。
对药物开发的影响
对凝血酶抑制剂,包括凝血酶抑制剂2的研究对新抗凝药物的开发产生了重大影响。这包括解决药代动力学方面的挑战,并开发口服可用的抑制剂以实现更广泛的临床应用(Menear, 1998)。
作用机制
未来方向
属性
IUPAC Name |
2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N6O2/c20-15-9-27-17(28-11-19(22,23)14-5-1-2-6-25-14)18(31)29(15)10-16(30)26-8-13-12(21)4-3-7-24-13/h1-7,9H,8,10-11H2,(H,26,30)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHXZYXWMKUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CNC2=NC=C(N(C2=O)CC(=O)NCC3=C(C=CC=N3)F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thrombin Inhibitor 2 | |
CAS RN |
312904-62-4 | |
Record name | DPOC-4088 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312904624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPOC-4088 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6MPG81Y84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。